molecular formula C19H16N2O7S B14699813 4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid CAS No. 25310-96-7

4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid

Cat. No.: B14699813
CAS No.: 25310-96-7
M. Wt: 416.4 g/mol
InChI Key: ZDIYWGXDLFPGIK-UHFFFAOYSA-N
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Description

4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure that includes a naphthalene core, a hydrazinylidene group, and various functional groups such as methoxy, methyl, and sulfo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid typically involves multiple steps, starting with the preparation of the naphthalene core and subsequent functionalization. The key steps include:

    Preparation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including Friedel-Crafts acylation or alkylation reactions.

    Introduction of Functional Groups: The methoxy, methyl, and sulfo groups are introduced through specific reactions such as methylation, sulfonation, and methoxylation.

    Formation of the Hydrazinylidene Group: This step involves the reaction of the naphthalene derivative with hydrazine or its derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinylidene group to hydrazine derivatives.

    Substitution: The functional groups on the naphthalene core can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.

Scientific Research Applications

4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(2-Methoxy-5-methyl-4-sulfophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Properties

CAS No.

25310-96-7

Molecular Formula

C19H16N2O7S

Molecular Weight

416.4 g/mol

IUPAC Name

3-hydroxy-4-[(2-methoxy-5-methyl-4-sulfophenyl)diazenyl]naphthalene-2-carboxylic acid

InChI

InChI=1S/C19H16N2O7S/c1-10-7-14(15(28-2)9-16(10)29(25,26)27)20-21-17-12-6-4-3-5-11(12)8-13(18(17)22)19(23)24/h3-9,22H,1-2H3,(H,23,24)(H,25,26,27)

InChI Key

ZDIYWGXDLFPGIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O

Origin of Product

United States

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